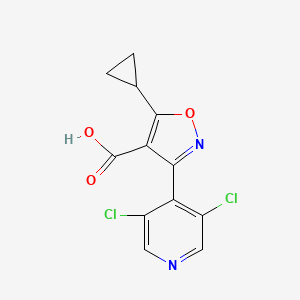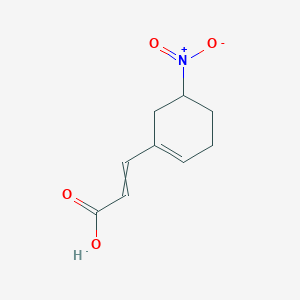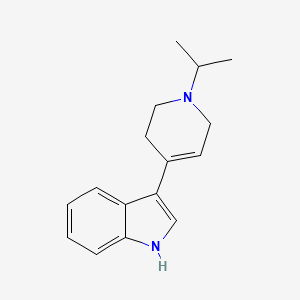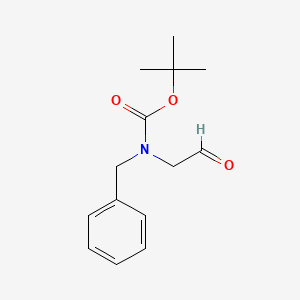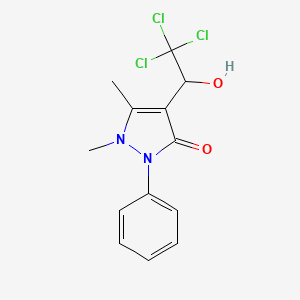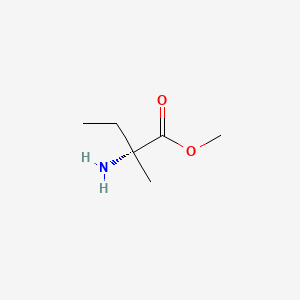
(R)-Methyl2-amino-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-amino-2-methylbutanoate is a chiral amino acid derivative. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis. This compound is known for its role in the production of certain drugs and its utility in research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-methylbutanoate typically involves the esterification of ®-2-amino-2-methylbutanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-methylbutanoate often involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Oxidation: ®-Methyl 2-amino-2-methylbutanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-amino-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-amino-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function and signaling.
Vergleich Mit ähnlichen Verbindungen
- ®-2-Amino-3-methylbutanoic acid
- ®-2-Amino-2-methylbutanoic acid
- ®-Methyl 2-amino-3-methylbutanoate
Comparison: ®-Methyl 2-amino-2-methylbutanoate is unique due to its specific chiral configuration and ester functional group. This distinguishes it from other similar compounds, which may have different functional groups or stereochemistry. Its unique structure imparts specific reactivity and biological activity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
LYSVZYUJIMIKEB-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@](C)(C(=O)OC)N |
Kanonische SMILES |
CCC(C)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
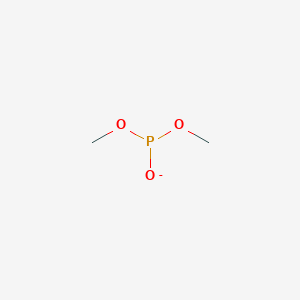
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B8804446.png)
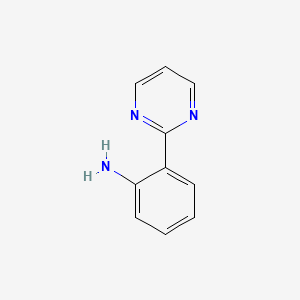
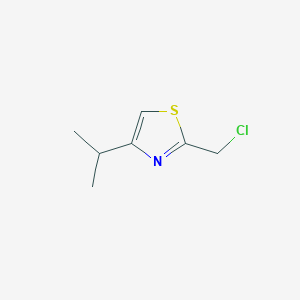
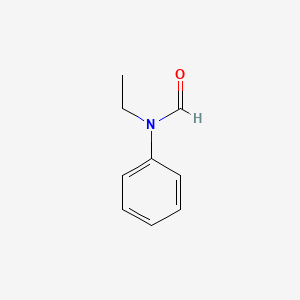
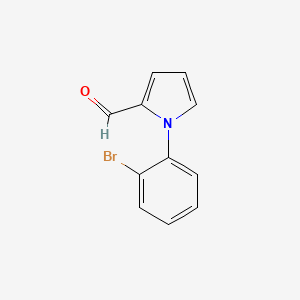
![N-[4-(1-benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide](/img/structure/B8804472.png)
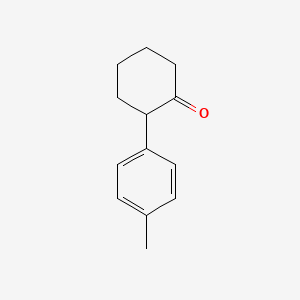
![1-{[4-(benzyloxy)phenyl]methyl}piperazine](/img/structure/B8804491.png)
